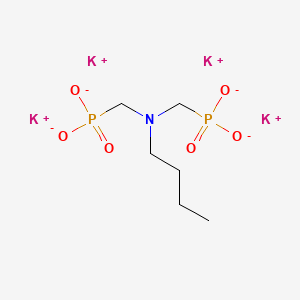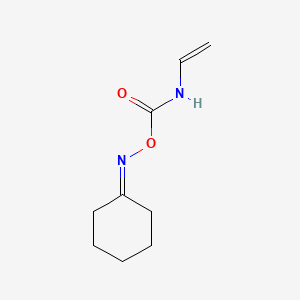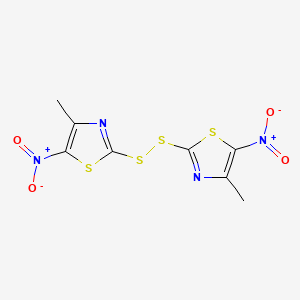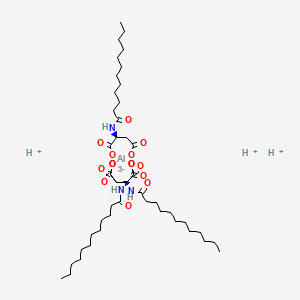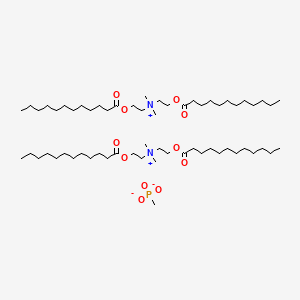
Alanine, N-acetyl-3-(2-benzothiazolylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alanine, N-acetyl-3-(2-benzothiazolylthio)- is a compound that combines the properties of alanine, a non-essential amino acid, with a benzothiazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Alanine, N-acetyl-3-(2-benzothiazolylthio)- typically involves the condensation of 2-aminobenzenethiol with alanine derivatives. The reaction conditions often include the use of solvents like dioxane and catalysts to promote the formation of the desired product . The process may also involve the use of protecting groups to ensure the selective reaction of functional groups .
Industrial Production Methods
Industrial production methods for this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Alanine, N-acetyl-3-(2-benzothiazolylthio)- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dioxane, methanol, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Wissenschaftliche Forschungsanwendungen
Alanine, N-acetyl-3-(2-benzothiazolylthio)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in amino acid metabolism and potential as a biomarker.
Medicine: Investigated for its potential therapeutic effects, including anticancer properties.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
Wirkmechanismus
The mechanism of action of Alanine, N-acetyl-3-(2-benzothiazolylthio)- involves its interaction with specific molecular targets and pathways. The benzothiazole moiety can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Alanine derivatives: Compounds like N-acetyl-L-alanine share structural similarities but lack the benzothiazole moiety.
Benzothiazole derivatives: Compounds such as 2-substituted benzothiazoles have similar chemical properties but different biological activities.
Uniqueness
Alanine, N-acetyl-3-(2-benzothiazolylthio)- is unique due to its combination of an amino acid with a benzothiazole ring. This dual functionality allows it to participate in a wide range of chemical reactions and biological processes, making it a versatile compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
452-45-9 |
|---|---|
Molekularformel |
C12H12N2O3S2 |
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
(2R)-2-acetamido-3-(1,3-benzothiazol-2-ylsulfanyl)propanoic acid |
InChI |
InChI=1S/C12H12N2O3S2/c1-7(15)13-9(11(16)17)6-18-12-14-8-4-2-3-5-10(8)19-12/h2-5,9H,6H2,1H3,(H,13,15)(H,16,17)/t9-/m0/s1 |
InChI-Schlüssel |
GAUQSUDLUOOMGT-VIFPVBQESA-N |
Isomerische SMILES |
CC(=O)N[C@@H](CSC1=NC2=CC=CC=C2S1)C(=O)O |
Kanonische SMILES |
CC(=O)NC(CSC1=NC2=CC=CC=C2S1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



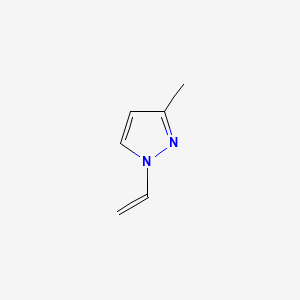


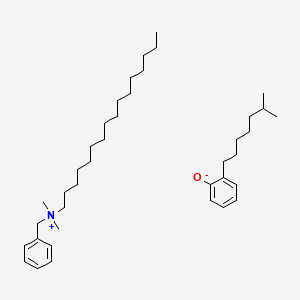
![N,N-Bis[[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]methyl]stearamide](/img/structure/B12674997.png)
